DAUDA

描述

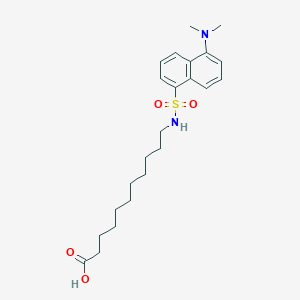

11-(Dansylamino)undecanoic acid, commonly referred to as DAUDA, is an environment-sensitive fluorescent fatty acid analogue. It is widely used in biochemical research due to its ability to alter its fluorescence emission spectra upon binding to proteins. This property makes it a valuable tool for studying protein-ligand interactions, particularly in the context of fatty acid-binding proteins .

准备方法

合成路线和反应条件

11-(丹磺酰氨基)十一烷酸的合成通常涉及以下步骤:

起始原料: 合成从十一烷酸开始。

丹磺酰化: 十一烷酸与丹磺酰氯 (5-(二甲氨基)萘-1-磺酰氯) 在三乙胺等碱的存在下反应。该反应形成丹磺酰化的中间体。

工业生产方法

虽然DAUDA的具体工业生产方法没有得到广泛的记载,但一般方法将涉及实验室合成过程的放大。这包括优化反应条件,使用工业级溶剂和试剂,并采用大规模纯化技术,如结晶或工业色谱。

化学反应分析

反应类型

11-(丹磺酰氨基)十一烷酸经历了几种类型的化学反应:

取代反应: 丹磺酰基可以参与亲核取代反应。

氧化和还原: 该化合物可以进行氧化和还原反应,特别是在脂肪酸链上。

常见试剂和条件

取代: 常见的试剂包括胺或硫醇等亲核试剂,反应通常在二甲基亚砜 (DMSO) 等极性非质子溶剂中进行。

氧化: 可以使用高锰酸钾或三氧化铬等氧化剂。

还原: 常用还原剂为氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可以产生各种丹磺酰化的衍生物,而氧化和还原可以改变脂肪酸链。

科学研究应用

Probing Fatty Acid Binding Sites

DAUDA has been extensively utilized to identify and characterize the binding sites of fatty acids on proteins. A notable study demonstrated that this compound can selectively displace fatty acids bound to HSA, allowing researchers to ascertain the affinity and localization of various long-chain fatty acids, monoacylglycerols, and lysophospholipids .

- Binding Sites Identified :

- Site 6 and 7 : this compound effectively binds to these sites on HSA, which are known as weak fatty acid binding sites.

- Site 1 : Although this compound has been shown to interact with bilirubin binding sites, its effectiveness at Site 1 (typically a strong binding site for long-chain fatty acids) is less pronounced .

Drug Binding Studies

This compound's ability to fluoresce allows it to serve as a valuable tool in drug binding studies. It has been used to investigate the binding affinities of various drugs such as halothane, diflunisal, and ibuprofen at specific sites on HSA . The findings from these studies have implications for understanding drug delivery mechanisms and optimizing therapeutic strategies.

Structural Analysis of HSA Complexes

Research involving the crystal structure of HSA in complex with this compound has provided insights into how this probe interacts with protein structures. For example, a study reported that this compound does not significantly perturb the overall structure of HSA when bound at Sites 6 and 7; however, it does induce local conformational changes due to its larger dansyl group .

- Key Findings :

- The presence of this compound at FA6 site promotes a hydrogen bond formation with nearby residues, indicating a stable interaction.

- The orientation of certain amino acids within HSA changes upon this compound binding, suggesting that this probe can influence protein dynamics.

Affinity Studies with Schistosoma Mansoni Proteins

This compound has also been employed to investigate the relative affinities of natural fatty acids for polymorphs of the Schistosoma mansoni Sm14 fatty acid-binding protein. This application highlights this compound's versatility beyond human proteins and its potential role in parasitology .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Fatty Acid Binding | Probing interaction with HSA | Identified weak binding sites (6 & 7) |

| Drug Binding Studies | Investigating drug affinities (e.g., ibuprofen) | Revealed specific interactions at drug-binding sites |

| Parasitology | Studying Schistosoma mansoni fatty acid-binding protein | Determined relative affinities for natural FAs |

作用机制

11-(丹磺酰氨基)十一烷酸发挥作用的主要机制是通过与脂肪酸结合蛋白的相互作用。结合后,该化合物会发生荧光发射光谱的变化,可以通过监测这些变化来研究相互作用的结合亲和力和动力学。 分子靶标包括各种脂肪酸结合蛋白,所涉及的途径与脂类代谢和转运有关 .

相似化合物的比较

类似化合物

11-(丹磺酰氨基)癸酸: 另一种具有较短碳链的丹磺酰化的脂肪酸类似物。

11-(丹磺酰氨基)月桂酸: 结构类似,但碳链更长。

独特性

11-(丹磺酰氨基)十一烷酸的独特性在于其特定的链长,这在疏水性和荧光敏感性之间提供了最佳平衡。 这使其特别适用于研究各种脂肪酸结合蛋白及其相互作用 .

如果您还有其他问题或需要更多详细信息,请随时提出!

生物活性

11-(Dansylamino) undecanoic acid (DAUDA) is a fluorescent fatty acid probe that has gained significant attention in biochemical research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its interactions with proteins, particularly human serum albumin (HSA) and zinc α2 glycoprotein (ZAG), as well as its utility in studying lipid binding and drug interactions.

Overview of this compound

This compound is a dansyl-type fluorophore characterized by its ability to fluoresce upon excitation. It is primarily used to investigate the binding sites and affinities of various fatty acids and lipids in biological systems. The compound's structure includes a long carbon chain that mimics natural fatty acids, making it an effective probe for studying lipid-protein interactions.

Binding Interactions with Human Serum Albumin (HSA)

This compound has been extensively studied for its binding properties with HSA, a major transport protein in human plasma. Research indicates that this compound selectively binds to specific fatty acid binding sites on HSA, particularly sites 6 and 7, which are considered weak binding sites for fatty acids.

Key Findings

- Binding Affinity : this compound exhibits high affinity for HSA, with dissociation constants significantly lower than those observed for typical fatty acids like myristate. This suggests that this compound can effectively displace other fatty acids from these binding sites .

- Structural Studies : X-ray crystallography has revealed that this compound does not significantly perturb the overall structure of HSA but induces local conformational changes. For instance, the presence of this compound at site 6 causes a hydrogen bond formation with Asp324, while at site 7, it prompts a rotation of His242 away from the Sudlow site I pocket .

- Fluorescent Properties : The excitation and emission spectra of this compound allow researchers to monitor its binding dynamics in real-time, providing insights into the competitive binding with other ligands such as bilirubin .

Interaction with Zinc α2 Glycoprotein (ZAG)

Recent studies have highlighted this compound's role in interacting with ZAG, another important lipid-binding protein. Multi-wavelength analytical ultracentrifugation studies demonstrate that this compound competes with other lipids for binding to ZAG.

Important Observations

- Binding Modes : this compound and C16-BODIPY (another fluorescent lipid probe) bind to overlapping yet distinct sites on ZAG. This suggests that ZAG can accommodate different lipid ligands simultaneously, which may influence its biological functions .

- Mutagenesis Studies : Alanine scanning mutagenesis identified critical residues involved in this compound binding. Mutations at specific sites altered the binding affinity for C16-BODIPY but not for this compound, indicating differing interaction mechanisms between these probes .

Applications in Research

This compound's unique properties make it an invaluable tool in various research applications:

- Lipid Binding Studies : Its ability to fluoresce upon binding allows for real-time monitoring of lipid-protein interactions.

- Drug Discovery : By elucidating the binding dynamics of drugs to serum proteins, this compound aids in understanding pharmacokinetics and drug design.

- Biochemical Assays : this compound can be utilized in assays to assess the displacement of endogenous ligands by exogenous compounds, providing insights into competitive inhibition mechanisms.

Data Summary

The following table summarizes key data from studies involving this compound:

| Parameter | Value |

|---|---|

| Binding Sites on HSA | FA6, FA7 |

| Binding Affinity (Kd) | Significantly lower than myristate |

| Structural Impact | Local perturbations observed |

| Fluorescence Emission Peaks | 345 nm (excitation), 543 nm (emission) |

| Binding Sites on ZAG | Overlapping with C16-BODIPY |

Case Studies

- HSA Binding Study : A study investigated the structural dynamics of HSA in the presence of this compound and myristate. The findings confirmed that this compound serves as an effective probe for studying weak fatty acid binding sites on HSA .

- ZAG Interaction Analysis : Another research effort focused on how this compound interacts with ZAG under varying conditions. This study revealed the competitive nature of lipid binding and highlighted the significance of specific amino acid residues in mediating these interactions .

属性

IUPAC Name |

11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223302 | |

| Record name | 11-(Dansylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73025-02-2 | |

| Record name | 11-(Dansylamino)undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Dansylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。